2-Ethoxyquinoline-6-carboxylic acid; 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

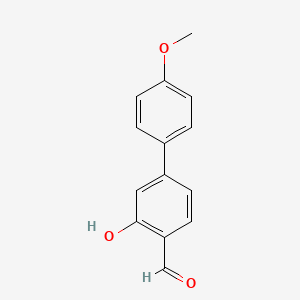

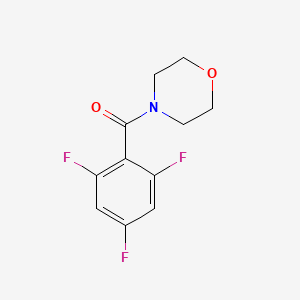

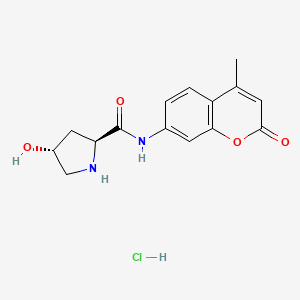

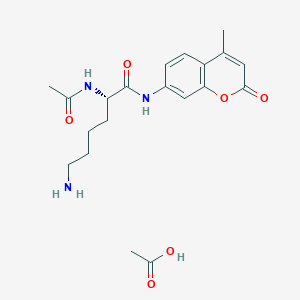

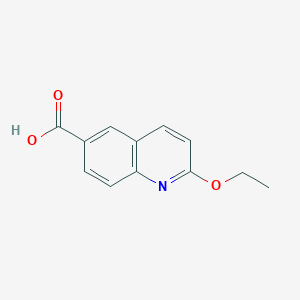

2-Ethoxyquinoline-6-carboxylic acid (EQCA) is a heterocyclic organic compound derived from quinoline . It has a molecular formula of C12H11NO3 and a molecular weight of 217.22 g/mol .

Synthesis Analysis

The synthesis of quinoline derivatives, such as EQCA, has seen significant advancements in recent years . Traditional and green synthetic approaches have been used, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis .

Molecular Structure Analysis

Quinoline, the parent compound of EQCA, is a nitrogen-based heterocyclic aromatic compound. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .

Chemical Reactions Analysis

The reduction of carboxylic acid derivatives, such as EQCA, has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .

Physical And Chemical Properties Analysis

Carboxylic acids, like EQCA, have specific physical and chemical properties. They can donate a hydrogen to produce a carboxylate ion . The factors that influence the relative boiling points and water solubilities of various types of compounds were discussed earlier .

Aplicaciones Científicas De Investigación

2-Ethoxyquinoline-6-carboxylic acid; 95% has a variety of uses in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of polymers, such as polyurethanes and polyamides, and in the synthesis of polysaccharides. Additionally, it has been used in the synthesis of organic semiconductors and in the synthesis of polymers for fuel cells.

Mecanismo De Acción

Biochemical Pathways

The biochemical pathways affected by 2-Ethoxyquinoline-6-carboxylic acid are currently unknown. Biochemical pathways refer to a series of chemical reactions occurring within a cell. In a pathway, the initial chemical (metabolite) is modified by a sequence of chemical reactions. These reactions are catalyzed by enzymes, where metabolites are transformed and intermediates are generated .

Pharmacokinetics

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Ethoxyquinoline-6-carboxylic acid; 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also relatively stable and has a high purity of 95%. However, it has some limitations, such as its low solubility in water and its low volatility, which may make it difficult to use in certain experiments.

Direcciones Futuras

The potential applications of 2-Ethoxyquinoline-6-carboxylic acid; 95% are numerous. Research is ongoing to further explore its effects on biochemical and physiological processes, as well as to develop new synthetic methods for its production. Additionally, research is being conducted to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or anti-cancer agent. Furthermore, research is being conducted to explore its potential use in the synthesis of novel materials, such as organic semiconductors and polymers for fuel cells.

Métodos De Síntesis

2-Ethoxyquinoline-6-carboxylic acid; 95% can be synthesized from the reaction of 2-ethoxyquinoline and acetic anhydride in the presence of a base such as sodium carbonate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 80-90°C. The reaction proceeds in two steps: first, the 2-ethoxyquinoline is converted to the corresponding acetic acid ester, and then the acetic acid ester is converted to the desired 2-Ethoxyquinoline-6-carboxylic acid; 95%. The reaction is generally complete in 30-60 minutes and yields a 95% pure product.

Safety and Hazards

Propiedades

IUPAC Name |

2-ethoxyquinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-11-6-4-8-7-9(12(14)15)3-5-10(8)13-11/h3-7H,2H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISFJCMOIHCDEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(C=C1)C=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.